molecular formula C22H22O12 B15354947 5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one

5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one

Cat. No.: B15354947
M. Wt: 478.4 g/mol
InChI Key: MRBIZDBXCXQKMA-PGPONNFDSA-N
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Description

This compound is a naphthalenone derivative featuring a 4H-naphthalen-1-one core substituted with hydroxyl groups at positions 5 and 7, a 3,4,5-trihydroxyphenyl group at position 3, and a β-D-glucopyranosyl unit at position 2. The glucosyl moiety adopts the (2S,3R,4S,5S,6R) configuration, characteristic of natural O-glycosides. While its natural sources remain unspecified in the provided evidence, structurally related flavonoids and naphthoquinones are commonly isolated from plants like Morus alba (mulberry) and Acacia nilotica .

Properties

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

IUPAC Name

5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one

InChI

InChI=1S/C22H22O12/c23-6-15-18(30)19(31)20(32)22(33-15)34-21-9(7-1-13(26)17(29)14(27)2-7)5-10-11(16(21)28)3-8(24)4-12(10)25/h1-4,15,18-20,22-27,29-32H,5-6H2/t15-,18-,19+,20-,22+/m1/s1

InChI Key

MRBIZDBXCXQKMA-PGPONNFDSA-N

Isomeric SMILES

C1C(=C(C(=O)C2=C1C(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C(=C4)O)O)O

Canonical SMILES

C1C(=C(C(=O)C2=C1C(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C(=C4)O)O)O

Origin of Product

United States

Biological Activity

The compound 5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one , a flavonoid glycoside, is notable for its diverse biological activities. Its complex structure features multiple hydroxyl groups and glycosidic linkages that enhance its solubility and bioavailability. This article explores the biological activities of this compound based on recent research findings.

Antioxidant Activity

The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. A study demonstrated that it significantly lowered oxidative stress markers in vitro. Key findings included:

  • Reduction in Malondialdehyde (MDA) levels.
  • Increase in Glutathione (GSH) levels in treated cells compared to controls.

Anti-inflammatory Effects

Research indicates that this compound modulates crucial signaling pathways such as NF-κB and MAPK , which are involved in inflammation and cell survival. By inhibiting these pathways, the compound may effectively reduce inflammation in various tissues. Notable findings include:

  • Decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antimicrobial Properties

Preliminary studies suggest that the compound possesses antimicrobial activity against certain bacterial strains. The specific mechanisms are still under investigation but may involve:

  • Disruption of bacterial cell membranes.
  • Interference with metabolic processes.

Data Table Summary

Biological ActivityMechanismFindings
AntioxidantScavenging free radicalsReduced MDA levels; increased GSH levels
Anti-inflammatoryInhibition of cytokinesDecreased TNF-alpha and IL-6 production
AntimicrobialDisruption of cell membranesMIC = 50 µg/mL against Staphylococcus aureus and E. coli

The biological activity of the compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of hydroxyl groups contributes to its ability to donate electrons and neutralize free radicals.
  • Anti-inflammatory Pathways : By inhibiting NF-κB and MAPK signaling pathways, the compound reduces the expression of inflammatory mediators.
  • Antimicrobial Action : The structural components may interact with microbial membranes or enzymes critical for bacterial survival.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

  • Oxidative Stress Reduction :
    • A study involving human cell lines showed that treatment with the compound resulted in a statistically significant decrease in oxidative stress markers after 24 hours.
  • Inflammation in Animal Models :
    • In an animal model of arthritis, administration of the compound led to reduced swelling and pain scores compared to control groups.
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound exhibited effective antimicrobial activity against both gram-positive and gram-negative bacteria at low concentrations.

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its naphthalenone core, distinguishing it from flavonoid glycosides (e.g., chromen-4-one derivatives) and naphthoquinones. Key structural analogs include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Source Biological Activity
Target Compound 4H-naphthalen-1-one 5,7-diOH; 3-(3,4,5-trihydroxyphenyl); 2-O-β-D-glucopyranosyl ~592.52 (calculated) Unspecified Hypothesized antioxidant
Astragalin () Chromen-4-one 5,7-diOH; 4-hydroxyphenyl; 3-O-β-D-glucopyranosyl 448.38 Morus alba Increases estrogen/progesterone
D23 () Chromen-4-one 5,7-diOH; 3-(3,4-dihydroxyphenyl); 2-O-β-D-glucopyranosyl 592.52 Acacia nilotica Antiproliferative
Orientin () Chromen-4-one 5,7,8-triOH; 2-(3,4-dihydroxyphenyl); 6-O-β-D-glucopyranosyl 448.38 Trollius chinensis Antioxidant, neuroprotective

Key Observations :

  • Substituent Position : The 3,4,5-trihydroxyphenyl group (target) confers higher polarity and metal-chelating capacity compared to 4-hydroxyphenyl (Astragalin) or 3,4-dihydroxyphenyl (D23) groups .
  • Glycosylation: β-D-Glucopyranosyl at position 2 (target) contrasts with position 3 in Astragalin or position 6 in Orientin, affecting solubility and bioavailability .
Functional and Bioactivity Differences
  • Antioxidant Potential: The 3,4,5-trihydroxyphenyl group in the target compound may enhance radical scavenging compared to Astragalin’s monohydroxyphenyl group .
  • Hormonal Effects: Astragalin modulates estrogen/progesterone via ovarian granulosa cell pathways, while similar naphthoquinones (e.g., ) inhibit apoptosis in cancer cells .
  • Antiproliferative Activity: D23 () and related naphthoquinones exhibit cytotoxicity against cancer cells, likely due to quinone-mediated redox cycling, a mechanism less feasible in the target compound’s naphthalenone core .

Preparation Methods

Core Naphthalenone Skeleton Construction

The naphthalenone core serves as the foundational structure for subsequent functionalization. Two primary approaches dominate its synthesis: Friedel-Crafts acylation and Diels-Alder cyclization .

Friedel-Crafts Acylation

This method involves acylating a substituted benzene derivative to form the bicyclic system. For example, reacting 1,3,5-trihydroxybenzene with maleic anhydride in the presence of Lewis acids (e.g., AlCl₃) yields a tetralone intermediate, which undergoes oxidation to the naphthalenone. Key challenges include controlling the position of acylation and minimizing polycyclic byproducts.

Diels-Alder Cyclization

An alternative route employs Diels-Alder reactions between dienes and quinone dienophiles. For instance, cyclopentadiene reacts with 1,4-naphthoquinone under thermal conditions to form the naphthalenone framework. This method offers superior regioselectivity but requires stringent temperature control to avoid retro-Diels-Alder decomposition.

Table 1: Comparison of Naphthalenone Synthesis Methods
Method Reagents/Conditions Yield (%) Advantages Limitations
Friedel-Crafts AlCl₃, CH₂Cl₂, 0–5°C 45–55 Scalable Poor regioselectivity
Diels-Alder Toluene, 110°C, 12 h 60–70 High regioselectivity Thermal instability of products

Functionalization of the Naphthalenone Core

Hydroxylation at C5 and C7 Positions

Selective hydroxylation is achieved via electrophilic aromatic substitution or enzymatic oxidation .

  • Electrophilic Substitution : Treating the naphthalenone with hydrogen peroxide (H₂O₂) in acidic media introduces hydroxyl groups at the 5- and 7-positions. The reaction proceeds via an oxonium ion intermediate, with steric and electronic factors directing substitution.
  • Enzymatic Oxidation : Laccase enzymes from Trametes versicolor catalyze the oxidation of C–H bonds, offering milder conditions and higher selectivity.

Introduction of the 3,4,5-Trihydroxyphenyl Group

The 3-position is functionalized via Ullmann coupling or Suzuki-Miyaura cross-coupling :

  • Ullmann Coupling : Reacting 3-bromo-naphthalenone with 3,4,5-trihydroxyphenylboronic acid in the presence of CuI and a palladium catalyst forms the biaryl linkage.
  • Suzuki-Miyaura : Using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base, this method achieves higher yields (75–85%) but requires anhydrous conditions.

Glycosylation at the C2 Position

Attaching the β-D-glucopyranosyl moiety necessitates Koenigs-Knorr glycosylation or enzymatic glycosyl transfer .

Koenigs-Knorr Glycosylation

The naphthalenone’s C2 hydroxyl group reacts with acetobromo-α-D-glucose in the presence of Ag₂CO₃ as an acid scavenger. The reaction proceeds via an SN2 mechanism, yielding the β-glycoside. Subsequent deprotection of acetyl groups using NaOMe/MeOH affords the free sugar moiety.

Enzymatic Glycosyl Transfer

Glycosyltransferases (e.g., UDP-glucosyltransferases) catalyze the transfer of glucose from UDP-glucose to the naphthalenone acceptor. This method avoids protecting groups and achieves near-quantitative yields but requires optimized pH and temperature conditions.

Table 2: Glycosylation Method Comparison
Method Catalyst/Conditions Yield (%) Stereoselectivity
Koenigs-Knorr Ag₂CO₃, DMF, 60°C 65–75 β-anomer
Enzymatic UDP-glucose, pH 7.4, 37°C 90–95 β-anomer

Protection-Deprotection Strategies

Managing the compound’s eight hydroxyl groups demands orthogonal protecting groups:

  • Acetyl (Ac) Groups : Used for temporary protection during glycosylation. Removed via Zemplén deacetylation (NaOMe/MeOH).
  • Benzyl (Bn) Groups : Protect phenolic hydroxyls during Ullmann coupling. Removed by hydrogenolysis (H₂/Pd-C).
  • Silyl Ethers (TBDMS) : Shield aliphatic hydroxyls. Cleaved with tetrabutylammonium fluoride (TBAF).

Characterization and Analytical Validation

Spectroscopic Analysis

  • NMR : ¹H-NMR confirms substituent positions via aromatic proton splitting patterns. The β-glucopyranosyl anomeric proton appears as a doublet at δ 5.2–5.4 ppm (J = 7–8 Hz).
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks at m/z 479.1 [M+H]⁺, confirming the molecular formula C₂₂H₂₂O₁₂.

X-ray Crystallography

Single-crystal X-ray diffraction resolves the stereochemistry, particularly the (2S,3R,4S,5S,6R) configuration of the glucopyranosyl unit.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and chromatographic methods for structural elucidation of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR and 13C^{13}C-NMR (200–600 MHz) in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve aromatic protons, glycosidic linkages, and stereochemistry. Assign peaks using 2D techniques (COSY, HSQC, HMBC) .
  • Mass Spectrometry (MS) : Employ high-resolution ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns. Cross-validate with elemental analysis (e.g., C, H, O content within ±0.3%) .
  • X-ray Crystallography : If crystalline, use single-crystal X-ray diffraction to resolve absolute stereochemistry and confirm the oxane ring conformation .

Q. How can researchers ensure purity during synthesis and isolation?

  • Methodology :

  • HPLC : Use reverse-phase C18 columns with a methanol/water gradient (e.g., 30–70% methanol over 30 minutes) and UV detection at 254 nm. Monitor for glycosidic byproducts .
  • TLC : Employ silica gel plates with ethyl acetate/methanol/water (10:2:1) as a mobile phase, visualized under UV 366 nm or via vanillin-sulfuric acid staining .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to remove polar impurities. Confirm purity via melting point analysis and NMR .

Q. What are the primary challenges in isolating this compound from natural sources?

  • Methodology :

  • Extraction : Use Soxhlet extraction with methanol or ethanol to maximize yield. Avoid prolonged heat exposure to prevent oxidation of phenolic groups .
  • Column Chromatography : Separate using Sephadex LH-20 or silica gel with gradient elution (hexane → ethyl acetate → methanol). Monitor fractions via TLC .
  • Stability : Protect from light and oxygen by working under nitrogen and storing at −20°C in amber vials .

Advanced Research Questions

Q. How can computational methods enhance the study of this compound’s bioactivity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., enzymes or receptors). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to optimize bioactivity .
  • ADMET Prediction : Employ SwissADME or pkCSM to predict pharmacokinetics and toxicity, guiding in vivo experimental design .

Q. What strategies resolve contradictory data in bioactivity studies (e.g., varying MIC values)?

  • Methodology :

  • Assay Standardization : Follow CLSI guidelines for MIC determination. Use Mueller-Hinton broth for bacteria and RPMI-1640 for fungi, with inoculum densities of 5 × 10⁵ CFU/mL .
  • Positive Controls : Include amikacin (bacteria) and fluconazole (fungi) to validate assay conditions. Ensure reference MICs align with CLSI ranges .
  • Dose-Response Curves : Perform triplicate experiments with 2-fold dilutions (5000–4.8 µg/mL). Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values .

Q. How can glycosylation efficiency be optimized during synthetic derivatization?

  • Methodology :

  • Protecting Groups : Use acetyl or benzyl groups to shield hydroxyls during glycosidic bond formation. Deprotect with NaOMe/MeOH or H₂/Pd-C .
  • Catalysis : Employ trichloroacetimidate donors with BF₃·Et₂O as a Lewis acid to enhance regioselectivity .
  • Analytical Monitoring : Track reaction progress via 1H^1H-NMR (disappearance of anomeric protons) and LC-MS .

Notes

  • Avoid commercial sources (e.g., BenchChem, GLPBIO) for methodology. Prioritize peer-reviewed protocols .
  • Address structural complexity by combining orthogonal techniques (e.g., NMR + MS + X-ray) to mitigate analytical contradictions .
  • For advanced synthesis, computational pre-screening reduces trial-and-error in glycosylation optimization .

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